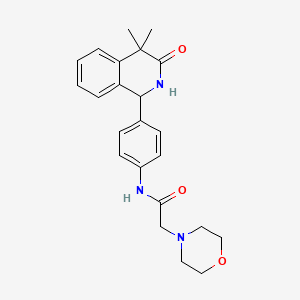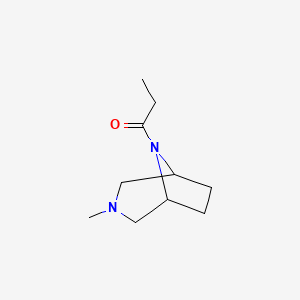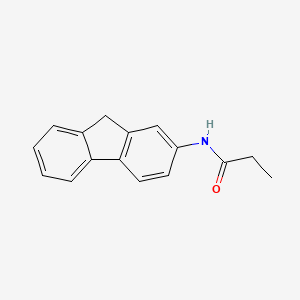
Propanamide, N-9H-fluoren-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)propanamide: is an organic compound that features a fluorene moiety attached to a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)propanamide typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
9H-fluoren-2-amine+propanoyl chloride→N-(9H-fluoren-2-yl)propanamide+HCl
Industrial Production Methods: Industrial production of N-(9H-fluoren-2-yl)propanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(9H-fluoren-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the fluorene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the amide group.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: N-(9H-fluoren-2-yl)propylamine.
Substitution: Halogenated fluorenes.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-2-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(9H-fluoren-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(9H-fluoren-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
9H-fluoren-2-amine: The parent amine compound without the amide group.
Uniqueness: N-(9H-fluoren-2-yl)propanamide is unique due to the specific combination of the fluorene moiety and the propanamide group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
60550-78-9 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
LXWGEBDMBDWGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


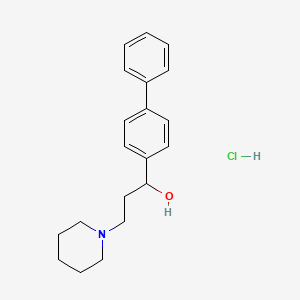

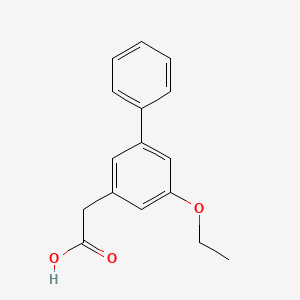
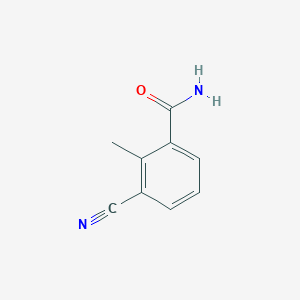
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
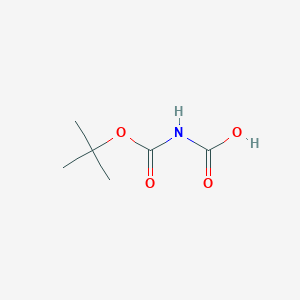
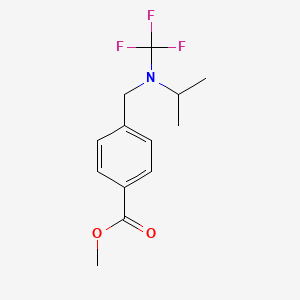
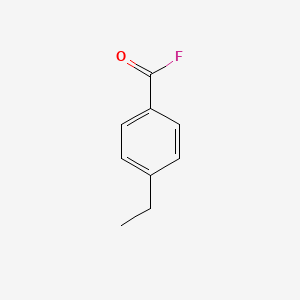

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
